molecular formula C9H9NSe B1615867 2,5-Dimethylbenzoselenazole CAS No. 2818-89-5

2,5-Dimethylbenzoselenazole

Cat. No.: B1615867
CAS No.: 2818-89-5
M. Wt: 210.15 g/mol
InChI Key: HZGFZMGOLYMNGC-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

Heterocyclic compounds are a vast and diverse family of organic molecules that contain at least one atom other than carbon within a ring structure. msu.eduwiley-vch.de These compounds are fundamental to organic chemistry and are integral to the structure of many natural products, pharmaceuticals, and advanced materials. wiley-vch.deosi.lv 2,5-Dimethylbenzoselenazole is a member of the five-membered heterocyclic family, which is a significant structural component in many therapeutic agents. nih.gov

The field of heterocyclic chemistry is substantial, comprising at least half of all organic chemistry research globally. wiley-vch.de The unique properties of heterocycles arise from the presence of heteroatoms like nitrogen, oxygen, and in this case, selenium. These atoms can influence the electronic distribution and reactivity of the ring system. The study of such compounds involves understanding their synthesis, structure, and reactivity. osi.lv

Historical Overview of Benzazoles and Related Organoselenium Heterocycles

The history of organoselenium chemistry dates back to the 19th century, but it is over the last few decades that intensive research has highlighted the importance of these compounds. nih.govmdpi.com The broader family of benzazoles, which includes benzoxazoles, benzimidazoles, and benzothiazoles, has been a cornerstone of heterocyclic chemistry for many years due to their wide range of applications. nih.gov

The introduction of a selenium atom to form benzoselenazoles is a more recent area of focus. Research into organoselenium compounds, including heterocycles like 1,3-selenazoles, has been particularly active in recent decades. nih.gov This increased interest is driven by the unique properties conferred by the selenium atom, which can lead to novel chemical reactivity and potential applications. umich.edu The synthesis and characterization of various benzoselenazole (B8782803) derivatives have been a subject of ongoing research, aiming to explore their chemical space and potential uses. researchgate.net

Significance of Selenazole Moieties in Contemporary Chemical Science

The selenazole moiety, a five-membered ring containing both selenium and nitrogen, is of considerable interest in modern chemical science. irapa.org The incorporation of selenium into heterocyclic structures can significantly alter the molecule's properties. researchgate.net Organoselenium compounds, in general, have attracted increasing attention for their diverse applications in synthetic organic chemistry. irapa.org

Derivatives of 1,3-selenazole (B15495438) have been shown to possess a variety of interesting properties that are the subject of ongoing research. nih.govlifesciencesite.com The unique redox properties of selenium are influential in the catalytic activities of organoselenium compounds where selenium is part of a heterocyclic ring. umich.edu The study of selenazole-containing compounds continues to be an active area of research, with scientists exploring new synthetic methods and investigating the fundamental chemical and physical properties of these molecules. researchgate.netnih.gov This research contributes to a deeper understanding of the role that selenium can play in the design of new functional molecules. researchgate.net

Properties

IUPAC Name

2,5-dimethyl-1,3-benzoselenazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9NSe/c1-6-3-4-9-8(5-6)10-7(2)11-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGFZMGOLYMNGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)[Se]C(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NSe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2818-89-5
Record name Benzoselenazole, 2,5-dimethyl-
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Record name 2,5-dimethylbenzoselenazole
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Synthetic Methodologies for 2,5 Dimethylbenzoselenazole and Its Analogues

Development of Synthetic Pathways to the Benzazoles Core Structure

The construction of the benzazole core, the fundamental framework of 2,5-dimethylbenzoselenazole, relies heavily on cyclization reactions. These reactions involve the formation of the five-membered selenazole ring fused to the benzene (B151609) ring.

Exploration of Cyclization Reactions for Benzazoles Synthesis

A variety of cyclization strategies have been developed for the synthesis of benzoselenazoles. A common approach involves the reaction of ortho-substituted anilines with a selenium source. jsynthchem.com For instance, the condensation of 2-amino-benzeneselenol, often generated in situ from bis(2-aminophenyl)-diselenide, with appropriate carbonyl compounds can yield the benzoselenazole (B8782803) ring system. researchgate.net Depending on the nature of the dicarbonyl compound used, either benzoselenazoles or benzoselenazolines can be obtained. researchgate.net

Copper-catalyzed reactions have emerged as a powerful tool for benzoselenazole synthesis. jsynthchem.com These methods often involve the coupling of ortho-dihalobenzenes or 2-iodoanilines with a selenium source and a suitable coupling partner. jsynthchem.comthieme-connect.com For example, a copper-catalyzed three-component reaction of 2-iodoanilines, selenium powder, and aromatic aldehydes provides a direct route to 2-aryl-1,3-benzoselenazoles. researchgate.net Another notable copper-catalyzed method is the Ullmann coupling reaction, which can be employed to synthesize benzoselenazoles from dihalobenzenes and acyl isoselenocyanate–malononitrile adducts under mild, room-temperature conditions. thieme-connect.comsorbonne-universite.frresearchgate.net

Furthermore, metal-free approaches have also been established. A selenium-mediated decarboxylative cyclization of 2-chloronitrobenzenes with arylacetic acids represents a metal-free pathway to 2-arylbenzoselenazoles. researchgate.net Cascade reactions, such as the ionic cascade insertion/cyclization of selena-functionalized arylisocyanides, also provide an efficient route to benzoselenazole derivatives. organic-chemistry.org

Detailed Analysis of Precursors and Reaction Conditions for this compound Synthesis

The synthesis of the specifically substituted this compound requires careful selection of precursors and optimization of reaction conditions. A classical and effective method involves the reaction of 4-methyl-2-nitroaniline. This starting material can be reduced, for instance with tin and hydrochloric acid, to the corresponding diamine, which then undergoes cyclization to form the benzimidazole (B57391) ring. A similar strategy can be adapted for benzoselenazole synthesis. mdpi.com

A more direct route to 2-substituted benzoselenazoles, which can be adapted for this compound, utilizes the reaction of 2-aminobenzeneselenols with β-dicarbonyl compounds. researchgate.net For the synthesis of this compound, a likely precursor would be 4-methyl-2-aminobenzeneselenol, which upon reaction with a suitable acetylating agent or an equivalent thereof, would yield the desired product.

The reaction conditions for these syntheses are critical and can significantly influence the yield and purity of the product. Copper-catalyzed reactions often utilize copper(I) salts like CuI as the catalyst, with a base such as K₂CO₃, and a solvent like THF or MeCN. jsynthchem.comthieme-connect.comsorbonne-universite.fr The reactions are often performed at room temperature, highlighting the mildness of these catalytic systems. thieme-connect.comsorbonne-universite.frresearchgate.net

Advancements in Environmentally Benign Synthetic Approaches

One promising strategy is the use of aqueous media for the synthesis. For instance, the synthesis of selanylesters, which can be precursors to benzoselenazoles, has been achieved in polyethylene (B3416737) glycol-400 (PEG-400) as a recyclable solvent. researchgate.net Another approach involves the use of glycerol (B35011) as a solvent for the reaction of in situ generated 2-amino-benzeneselenol with β-dicarbonyl compounds, offering a biodegradable and readily available reaction medium. researchgate.net

Catalytic methods, particularly those employing abundant and less toxic metals like copper, are central to green synthesis. jsynthchem.com Copper catalysts are not only inexpensive and ubiquitous but also exhibit excellent functional group tolerance, allowing for the synthesis of complex molecules under milder conditions. jsynthchem.com The development of magnetically recoverable nanocatalysts, such as Fe₃O₄@bis(phenyl-imine)-CuI, further enhances the green credentials of these methods by allowing for easy separation and recycling of the catalyst. researchgate.net The use of deep eutectic solvents like ChCl-urea in conjunction with these nanocatalysts provides a highly efficient and sustainable system for the synthesis of 2-substituted benzoselenazoles. researchgate.net

Metal-free reactions also contribute to the green synthesis of benzoselenazoles. The use of elemental sulfur and N-methylmorpholine under solvent-free conditions for the synthesis of 2-substituted benzothiazoles from o-chloronitroarenes and arylacetic acids provides a precedent for similar selenium-based reactions. organic-chemistry.org Additionally, the use of α-keto acids as acylating agents in a decarboxylative oxidation process promoted by sodium metabisulfite (B1197395) offers a transition-metal-free and environmentally benign route to 2-substituted benzoselenazoles, with CO₂ as the only byproduct. researchgate.net

Strategies for the Synthesis of Substituted this compound Derivatives

The functionalization of the this compound core is crucial for tuning its properties and exploring its potential applications. Strategies for introducing substituents can be broadly categorized into regioselective functionalization of the benzene ring and modification of the selenazole heterocycle.

Regioselective Functionalization at the Benzene Ring

Introducing substituents at specific positions on the benzene ring of this compound requires regioselective synthetic methods. Directing group-assisted C-H activation has emerged as a powerful tool for the functionalization of heterocyclic compounds. nih.gov While specific examples for this compound are not extensively documented, principles from related systems can be applied. For instance, transition metal-catalyzed reactions can be employed to install functional groups at specific C-H bonds, guided by a directing group temporarily attached to the molecule. nih.gov

The electronic properties of the benzoselenazole system will influence the regioselectivity of electrophilic aromatic substitution reactions. The existing methyl group at the 5-position will direct incoming electrophiles to the ortho and para positions. Therefore, functionalization at the 4, 6, and 7-positions could potentially be achieved through carefully controlled electrophilic substitution reactions.

Modification and Substitution Approaches on the Selenazole Heterocycle

Modification of the selenazole ring of this compound primarily involves reactions at the 2-methyl group. The methyl group at the C2 position can potentially be functionalized through various organic transformations. For example, it could be halogenated and subsequently used as a handle for introducing other functional groups via nucleophilic substitution.

Preparation of Quaternary Salts derived from this compound

The synthesis of quaternary salts from this compound is a key reaction for the derivatization of this heterocyclic compound. This process involves the alkylation of the nitrogen atom within the benzoselenazole ring, resulting in a positively charged quaternary ammonium (B1175870) salt. These salts are valuable intermediates in various chemical applications.

One documented method for the preparation of a quaternary salt of this compound involves its reaction to form a sulphoalkyl derivative. google.com In a specific example, this compound is reacted for one hour to yield the corresponding sulphoalkyl quaternary salt. google.com The work-up of the reaction mixture is carried out using a combination of isopropanol (B130326) and acetone. google.com While the specific sulphoalkylating agent and reaction temperature are not explicitly detailed in this particular instance, the general context of the process suggests the use of reagents capable of introducing a sulfoalkyl group to the heterocyclic nitrogen.

The resulting quaternary salt exhibits characteristic infrared (IR) absorption bands at 790, 830, 1040, 1190, 1280, 1440, 1460, 1650, 2930, and 3450 cm⁻¹. google.com

A summary of the synthesis is presented in the table below:

Starting MaterialReagent ClassSolvent/Work-upReaction TimeProduct
This compoundSulphoalkylating agentIsopropanol/Acetone1 hourThis compound sulphoalkyl quaternary salt

Chemical Reactivity and Transformations of 2,5 Dimethylbenzoselenazole

Investigations into Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the benzene (B151609) portion of 2,5-dimethylbenzoselenazole is governed by the combined directing effects of the fused selenazole ring and the methyl group at the 5-position. The selenazole ring, as a whole, is considered a deactivating group with a directing effect, while the methyl group is an activating, ortho-, para-director. libretexts.orgwikipedia.orgulethbridge.ca

The fused heterocyclic ring's influence is complex. The selenium atom possesses lone pairs that can be donated into the aromatic system via a +M (mesomeric) effect, which would direct incoming electrophiles to the ortho and para positions (positions 4 and 6). However, the electronegativity of both the selenium and nitrogen atoms also exerts an inductive (-I) effect, withdrawing electron density from the benzene ring and thus deactivating it towards electrophilic attack compared to benzene itself. wikipedia.orglibretexts.org

The methyl group at the 5-position is a well-established activating group that directs incoming electrophiles to its ortho positions (positions 4 and 6) and its para position (which is occupied by the selenium atom). libretexts.org Therefore, the directing effects of the fused selenazole ring (directing to 4 and 6) and the 5-methyl group (directing to 4 and 6) are reinforcing. libretexts.org

Consequently, electrophilic substitution on this compound is predicted to occur primarily at the 4- and 6-positions. The relative yields of the 4- and 6-substituted products would be influenced by steric hindrance, with the 6-position generally being more accessible. Common electrophilic aromatic substitution reactions are expected to proceed as summarized in the table below, although specific experimental data for this compound is not extensively documented in readily available literature.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

Reaction TypeReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄2,5-Dimethyl-4-nitrobenzoselenazole and 2,5-Dimethyl-6-nitrobenzoselenazole
HalogenationBr₂, FeBr₃4-Bromo-2,5-dimethylbenzoselenazole and 6-Bromo-2,5-dimethylbenzoselenazole
Friedel-Crafts AcylationRCOCl, AlCl₃4-Acyl-2,5-dimethylbenzoselenazole and 6-Acyl-2,5-dimethylbenzoselenazole
SulfonationSO₃, H₂SO₄This compound-4-sulfonic acid and this compound-6-sulfonic acid

Study of Nucleophilic Reactions at the Heterocyclic Ring System

The heterocyclic part of this compound contains sites susceptible to nucleophilic attack. The C2 carbon, situated between two electronegative atoms (nitrogen and selenium), is electron-deficient and thus the primary site for nucleophilic attack. This is a common feature in azole systems. The formation of a quaternary salt at the nitrogen atom (see section 3.4) would further enhance the electrophilicity of the C2 carbon.

While direct nucleophilic substitution on the benzoselenazole (B8782803) ring is not commonly reported, related reactions on similar heterocyclic systems suggest that ring-opening can occur under certain conditions with strong nucleophiles. For instance, the synthesis of some benzoselenazoles involves the cyclization of precursors where a nucleophilic group attacks an electrophilic carbon, a process that can be reversible under harsh conditions. rsc.org

Furthermore, the formation of 2-aminobenzoselenazoles through various synthetic routes implies the reactivity of the C2 position towards nitrogen nucleophiles. clockss.orgjsynthchem.com In some cases, the reaction mechanism involves the nucleophilic addition of an amine to an isothiocyanate precursor, followed by cyclization. clockss.org This highlights the electrophilic nature of the carbon that becomes the C2 of the benzoselenazole ring.

Analysis of Oxidation and Reduction Pathways

The this compound molecule has several sites that can undergo oxidation or reduction. The selenium atom is susceptible to oxidation, and the heterocyclic and benzene rings can be reduced under specific conditions.

Oxidation: The selenium atom in the benzoselenazole ring can be oxidized. For example, some benzoselenazole derivatives have been shown to be oxidized to the corresponding selenoxides. mdpi.com Electrochemical oxidation has also been employed to induce selective cleavage of C-N bonds in related 2-aminated benzoselenazole derivatives, demonstrating the ring's stability under certain oxidative conditions while promoting reactions at its substituents. rsc.orgbohrium.com A review of benzoselenazoles mentions the oxidation of a precursor to form the benzoselenazole ring, indicating the aromatic system's general stability to oxidation. rsc.org

Reduction: Reduction of the benzoselenazole ring system can be achieved using various reducing agents. A reductive pathway using sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) has been described for a diselenide precursor leading to a compound that is then used to form benzoselenazoles. rsc.org This suggests that the selenium-containing part of the molecule can be targeted by reducing agents. Hydrogenation of the benzene ring would require more forcing conditions, such as high-pressure hydrogen gas with a suitable catalyst (e.g., PtO₂, Rh/C), and would likely lead to the corresponding tetrahydrobenzoselenazole.

Derivatization for the Generation of Novel Chemical Entities

Derivatization of this compound is a key strategy for creating new chemical entities with tailored properties, particularly for applications in materials science and medicinal chemistry. The most common derivatization involves the nitrogen atom of the selenazole ring.

N-alkylation and Formation of Quaternary Salts: The nitrogen atom in the this compound ring is nucleophilic and can be readily alkylated to form quaternary ammonium (B1175870) salts, also known as benzoselenazolium salts. srce.hr This reaction typically involves treating the benzoselenazole with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide) or a dialkyl sulfate. researchgate.netgoogle.com The resulting quaternary salts are often more soluble in polar solvents and serve as precursors for other functional molecules, such as cyanine (B1664457) dyes.

Formation of Sulphoalkyl Quaternary Salts: A specific and important derivatization is the formation of sulphoalkyl quaternary salts. This is achieved by reacting this compound with a sultone (a cyclic sulfonic ester), such as propane-1,3-sultone or butane-1,4-sultone. This reaction introduces a zwitterionic character to the molecule, with a positive charge on the nitrogen atom and a negative charge on the sulfonate group. Such derivatives have applications as sensitizers in photographic emulsions.

Table 2: Examples of Derivatization Reactions of this compound

Reaction TypeReagentProduct Type
N-MethylationMethyl iodide (CH₃I)2,5-Dimethyl-3-methylbenzoselenazolium iodide
N-EthylationEthyl bromide (C₂H₅Br)3-Ethyl-2,5-dimethylbenzoselenazolium bromide
Formation of Sulphopropyl BetainePropane-1,3-sultone3-(2,5-Dimethylbenzoselenazolium-3-yl)propane-1-sulfonate
Formation of Sulphobutyl BetaineButane-1,4-sultone4-(2,5-Dimethylbenzoselenazolium-3-yl)butane-1-sulfonate

These derivatization reactions significantly modify the electronic and physical properties of the parent molecule, enabling its use in a wide array of applications.

Coordination Chemistry of 2,5 Dimethylbenzoselenazole Ligands

Ligand Design Principles and Potential Coordination Modes

The design of ligands is a crucial aspect of coordination chemistry, as the ligand's structure dictates the geometry, stability, and reactivity of the resulting metal complex. The principles of ligand design often focus on the number and type of donor atoms, the chelate ring size, and the steric and electronic properties of the ligand.

Benzazoles, a class of bicyclic heterocyclic compounds, which include benzimidazoles, benzothiazoles, benzoxazoles, and benzoselenazoles, are known to be effective ligands for a variety of metal ions. Their ability to form stable metal complexes is largely attributed to the presence of at least two potential donor atoms, the imine nitrogen and another heteroatom (N, S, O, or Se) within the five-membered ring. This arrangement allows for the formation of a stable five-membered chelate ring upon coordination to a metal center.

The chelation properties of benzazoles are influenced by the nature of the second heteroatom. For instance, the softer character of sulfur and selenium atoms in benzothiazoles and benzoselenazoles, respectively, makes them more likely to coordinate to softer metal ions, according to the Hard and Soft Acids and Bases (HSAB) principle. The coordination ability of these ligands is also affected by the electronic properties of the substituents on the benzene (B151609) ring. In the case of 2,5-dimethylbenzoselenazole, the electron-donating methyl groups are expected to increase the electron density on the donor atoms, potentially enhancing their coordination strength.

The primary putative binding sites in the this compound molecule are the sp²-hybridized nitrogen atom of the azole ring and the selenium atom. Coordination can occur in several ways:

Monodentate Coordination: The ligand can bind to a metal center through only one of its donor atoms, most commonly the nitrogen atom, which typically possesses a more accessible lone pair of electrons.

Bidentate Chelating Coordination: The ligand can coordinate to a single metal center through both the nitrogen and selenium atoms, forming a stable five-membered chelate ring. This is often the preferred coordination mode as it benefits from the thermodynamic stability of the chelate effect.

Bidentate Bridging Coordination: The ligand can bridge two different metal centers, with the nitrogen atom coordinating to one metal and the selenium atom to another. This can lead to the formation of polynuclear complexes or coordination polymers.

The specific coordination mode adopted will depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands. The characterization of the actual binding sites in synthesized complexes is typically achieved through techniques such as X-ray crystallography, which provides definitive structural information, and spectroscopic methods like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, which can indicate which atoms are involved in coordination by observing shifts in their characteristic frequencies or chemical shifts.

Synthesis and Comprehensive Characterization of Metal Complexes

The synthesis of metal complexes with this compound would generally involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial to ensure the solubility of both the ligand and the metal salt. The reaction is often carried out under an inert atmosphere to prevent oxidation of the metal ion or the ligand.

Benzazole-type ligands are known to form complexes with a wide range of transition metals. Given the presence of both a nitrogen and a selenium donor atom, this compound is expected to coordinate to a variety of transition metal centers. The table below lists some representative transition metals and the types of complexes they are likely to form with this compound.

Transition Metal IonTypical Oxidation State(s)Potential Coordination Number(s)Likely GeometryComments
Copper(II) (Cu²⁺)+24, 6Square Planar, Distorted OctahedralOften forms complexes with a 1:2 metal-to-ligand ratio.
Nickel(II) (Ni²⁺)+24, 6Square Planar, Tetrahedral, OctahedralThe geometry can be sensitive to the steric bulk of the ligand.
Cobalt(II) (Co²⁺)+24, 6Tetrahedral, OctahedralCan be readily oxidized to Co(III) in the presence of certain ligands.
Zinc(II) (Zn²⁺)+24TetrahedralAs a d¹⁰ ion, it typically forms colorless complexes.
Palladium(II) (Pd²⁺)+24Square PlanarFavors square planar geometry due to its d⁸ electron configuration.
Platinum(II) (Pt²⁺)+24Square PlanarSimilar to Pd(II), strongly prefers square planar coordination.
Silver(I) (Ag⁺)+12LinearOften forms linear complexes with a 1:2 metal-to-ligand ratio.

The coordination geometry of a metal complex is determined by the coordination number of the central metal ion and the nature of the ligands. wikipedia.org For transition metal complexes, the arrangement of ligands around the metal center can adopt various geometries. libretexts.org The structural diversity of coordination compounds is vast, with common geometries including octahedral, square planar, tetrahedral, trigonal bipyramidal, and square pyramidal. wikipedia.orglibretexts.org

The specific geometry adopted by a metal complex of this compound will depend on factors such as the size and oxidation state of the metal ion, the stoichiometry of the complex, and the electronic effects of the ligand. The table below summarizes some of the possible coordination geometries and the factors that favor their formation.

Coordination GeometryCoordination NumberTypical Metal IonsInfluencing Factors
Octahedral6Co(II), Ni(II), Cu(II) (distorted)Favored by smaller metal ions and when the ligand acts as a bidentate chelate in a 1:3 or with other ligands in a 1:2 ratio.
Square Planar4Pd(II), Pt(II), Ni(II), Cu(II)Common for d⁸ metal ions and can be favored by ligands that can accept π-backbonding.
Tetrahedral4Zn(II), Co(II), Ni(II)Often seen with d¹⁰ ions and can be favored by larger ligands where steric hindrance prevents a square planar arrangement.
Trigonal Planar3Cu(I)Less common, but possible with certain d¹⁰ metal ions and bulky ligands.
Trigonal Bipyramidal5VariousCan be adopted by a range of metal ions, often in competition with square pyramidal geometry.
Square Pyramidal5VariousAnother common geometry for five-coordinate complexes.

Supramolecular Assembly and Self-Organization via Coordination Interactions

Supramolecular chemistry focuses on chemical systems composed of a discrete number of assembled molecular subunits or components. researchgate.net The forces that hold these assemblies together are non-covalent, including hydrogen bonding, van der Waals forces, π-π stacking, and coordination bonds. The use of metal-ligand coordination is a powerful tool in the construction of complex supramolecular architectures. birmingham.ac.uk

The directional nature of coordination bonds allows for the predictable self-assembly of molecular building blocks into well-defined, larger structures. birmingham.ac.uk In the context of this compound, its ability to act as a bridging ligand between two metal centers could lead to the formation of one-, two-, or three-dimensional coordination polymers.

Spectroscopic Characterization and Structural Elucidation of 2,5 Dimethylbenzoselenazole and Its Derivatives

Application of Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Fingerprinting

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The resulting spectrum provides a unique "fingerprint" for a compound. For 2,5-dimethylbenzoselenazole and its derivatives, the IR spectrum is characterized by several key absorption bands that confirm its structural features.

Table 1: Characteristic IR Absorption Bands for Benzoselenazole (B8782803) Derivatives

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Medium to Weak
Aliphatic C-H Stretch 2850 - 3000 Medium
C=N Stretch (Selenazole Ring) 1640 - 1680 Medium
Aromatic C=C Stretch 1450 - 1600 Medium to Strong
CH₃ Bending 1375 - 1450 Medium
C-H Out-of-Plane Bending 650 - 1000 Strong

Note: Specific peak positions can vary based on substitution and molecular environment.

Utilization of Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment (e.g., ¹H NMR, ¹³C NMR, ⁷⁷Se NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides distinct signals for the aromatic and methyl protons. The aromatic protons on the benzene (B151609) ring typically resonate in the downfield region (δ 7.0–8.0 ppm), with their specific chemical shifts and coupling patterns revealing their positions relative to each other and the fused selenazole ring. The two methyl groups, being in different environments (one on the benzene ring at position 5 and one on the selenazole ring at position 2), would exhibit two distinct singlet signals in the upfield region (δ 2.0–3.0 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom in the molecule. scielo.br For this compound, distinct signals are observed for the quaternary carbons and the protonated carbons of the aromatic ring, as well as the carbons of the two methyl groups. docbrown.info The carbon atom of the C=N bond in the selenazole ring is typically found significantly downfield. Two-dimensional NMR techniques, such as HSQC and HMBC, are used to correlate proton and carbon signals, allowing for unambiguous assignment of the entire carbon skeleton. scielo.brhmdb.ca

⁷⁷Se NMR Spectroscopy: Selenium-77 NMR is a specialized but highly informative technique for studying organoselenium compounds. northwestern.edu The ⁷⁷Se nucleus (spin 1/2, natural abundance 7.63%) has a very wide chemical shift range, making it extremely sensitive to the electronic environment around the selenium atom. northwestern.eduhuji.ac.il For benzoselenazole derivatives, the ⁷⁷Se chemical shift provides direct insight into the nature of the selenium atom's bonding and oxidation state. researchgate.netresearchgate.net The chemical shifts are strongly dependent on the solvent and any substituents on the heterocyclic ring. northwestern.edu Coupling between ⁷⁷Se and adjacent ¹H or ¹³C nuclei can also be observed as satellite peaks in their respective spectra, providing further structural confirmation. huji.ac.il

Table 2: Representative NMR Data for a this compound Structure

Nucleus Chemical Shift Range (δ, ppm) Notes
¹H (Aromatic) 7.0 - 8.0 Shifts and splitting patterns depend on substitution.
¹H (Methyl) 2.0 - 3.0 Two distinct singlets expected.
¹³C (Aromatic) 110 - 150 Includes signals for both protonated and quaternary carbons.
¹³C (C=N) > 160 Typically the most downfield carbon signal.
¹³C (Methyl) 15 - 25 Two distinct signals expected.
⁷⁷Se 400 - 600 Highly sensitive to substituents and electronic environment.

Note: These are typical ranges and can vary. Data for specific derivatives would be more precise.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., HR-MS, LC-MS/MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. ulster.ac.uk This is a critical step in confirming the identity of a newly synthesized compound like this compound. Techniques such as electrospray ionization (ESI) are commonly used to generate the molecular ion. rsc.org

Tandem mass spectrometry (LC-MS/MS), often coupled with liquid chromatography for sample separation, is used to study the fragmentation of the parent ion. springernature.com The molecule is ionized and the parent ion is selected, then subjected to collision-induced dissociation. The resulting fragment ions are analyzed to reveal characteristic fragmentation pathways. For benzoselenazole derivatives, common fragmentation patterns may include the loss of methyl radicals, cleavage of the selenazole ring, or other rearrangements that provide clues to the compound's structure. nih.gov

Electronic Absorption Spectroscopy (UV-Vis) for Probing Electronic Structure and Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

Benzoselenazole derivatives, containing a conjugated aromatic system, exhibit characteristic absorption bands in the UV region. nih.gov These absorptions are typically due to π → π* transitions within the fused aromatic and heterocyclic ring system. researchgate.net The position of the maximum absorption wavelength (λmax) and the molar absorptivity (ε) are sensitive to the substitution on the benzoselenazole core. researchgate.net The introduction of electron-donating or electron-withdrawing groups can shift the absorption bands to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths, respectively, providing insight into the electronic properties of the derivatives.

Table 3: Typical UV-Vis Absorption Data for Benzoazole Derivatives

Compound Type λmax (nm) Type of Transition
Benzene ~255 π → π*
Benzoselenazole 250 - 350 π → π*
Substituted Benzoselenazoles 260 - 400+ π → π* (modulated by substituents)

Note: The specific λmax is highly dependent on the solvent and the nature and position of substituents.

Advanced Spectroscopic Techniques for Detailed Structural and Conformational Analysis (e.g., Microwave Spectroscopy, X-ray Diffraction, Raman Spectroscopy, Electron Spin Resonance)

Beyond the primary spectroscopic methods, several advanced techniques can provide deeper structural insights.

X-ray Diffraction: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular geometry and packing in the solid state.

Raman Spectroscopy: As a form of vibrational spectroscopy, Raman spectroscopy is complementary to IR spectroscopy. nih.gov It detects molecular vibrations that result in a change in polarizability. nih.govmdpi.com It is particularly useful for studying symmetric vibrations and bonds involving heavier atoms, such as the C-Se bond, which may be weak or absent in the IR spectrum. nih.gov The technique is non-destructive and requires minimal sample preparation. nih.gov

Microwave Spectroscopy: This gas-phase technique measures the absorption of microwave radiation, which corresponds to transitions between rotational energy levels of a molecule. It can provide extremely precise information on molecular geometry, bond lengths, and bond angles for small molecules in the gaseous state.

Electron Spin Resonance (ESR) Spectroscopy: Also known as Electron Paramagnetic Resonance (EPR), ESR is a technique specifically for detecting and characterizing species with unpaired electrons (paramagnetic species), such as radicals or certain transition metal ions. researchgate.net The parent this compound molecule is diamagnetic (all electrons are paired) and therefore ESR-inactive. However, ESR could be used to study radical cations or anions of the molecule, should they be generated, providing information on the distribution of the unpaired electron's spin density across the molecular framework. aps.orgaps.org

Advanced Analytical Methodologies for 2,5 Dimethylbenzoselenazole Research

Chromatographic Techniques for Separation, Purification, and Quantification

Chromatographic techniques are fundamental for isolating, purifying, and quantifying 2,5-dimethylbenzoselenazole from reaction mixtures or other complex matrices. The choice of technique depends on the compound's volatility, polarity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC, RP-HPLC, UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are primary tools for the analysis of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is polar, would be the most probable mode of separation.

A typical RP-HPLC method would involve a C18 or C8 stationary phase column. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with an additive like formic acid to improve peak shape and ionization for mass spectrometry detection. nih.govmdpi.com UHPLC, utilizing columns with smaller particle sizes, would offer faster analysis times and higher resolution compared to traditional HPLC. researchgate.net Detection could be achieved using a photodiode array (PDA) detector, set to a wavelength where the benzoselenazole (B8782803) moiety exhibits maximum UV absorbance.

Table 1: Illustrative RP-HPLC Parameters for Analysis of Heterocyclic Compounds

Parameter Typical Setting
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net
Mobile Phase A Water with 0.1% Formic Acid nih.gov
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Time-based linear gradient (e.g., 5% B to 95% B)
Flow Rate 0.5 - 1.0 mL/min
Detector Photodiode Array (PDA) or UV-Vis
Injection Volume 5 - 20 µL

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For this compound to be analyzed by GC, it must be thermally stable and sufficiently volatile. The analysis would involve injecting the sample into a heated inlet, where it is vaporized and swept by a carrier gas (typically helium) onto a capillary column. scispace.com

The column, often a fused silica (B1680970) capillary coated with a nonpolar or medium-polarity stationary phase (like a polysiloxane), separates compounds based on their boiling points and interactions with the stationary phase. scispace.com The temperature of the column is typically programmed to increase over time to elute compounds with higher boiling points. A Flame Ionization Detector (FID) would be suitable for quantification due to its sensitivity to organic compounds.

Thin Layer Chromatography (TLC, HPTLC)

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and versatile technique ideal for monitoring reaction progress, screening for the presence of this compound, and determining optimal solvent systems for column chromatography purification. A sample is spotted onto a plate coated with a stationary phase (e.g., silica gel), and the plate is developed in a chamber with a suitable mobile phase. nih.gov

High-Performance Thin Layer Chromatography (HPTLC) is an enhanced version of TLC that uses plates with smaller particle sizes, providing better resolution and sensitivity. For a compound like this compound, a normal-phase system with a silica gel plate and a mobile phase consisting of a mixture of nonpolar and polar solvents (e.g., hexane (B92381) and ethyl acetate) would be appropriate. Visualization of the separated spots could be achieved under UV light (254 nm or 366 nm).

Hyphenated Analytical Techniques for Enhanced Characterization (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry (MS), provide both retention time data and mass-to-charge ratio information, enabling definitive identification and structural elucidation.

For this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would be a highly sensitive and selective method for its detection and quantification, especially in complex matrices. springernature.com Following chromatographic separation by HPLC or UHPLC, the analyte would be ionized, typically using electrospray ionization (ESI) in positive mode. nih.gov The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode for high selectivity and quantitative accuracy, where a specific precursor ion is selected and fragmented to produce a characteristic product ion. springernature.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. phytojournal.com After separation on the GC column, compounds are ionized, commonly by electron ionization (EI), which generates a predictable and reproducible fragmentation pattern. scispace.com This fragmentation pattern serves as a "molecular fingerprint" that can be compared against spectral libraries (like the NIST database) for positive identification of this compound. phytojournal.com

Table 2: Potential Mass Spectrometry Parameters for Hyphenated Techniques

Technique Parameter Illustrative Setting
LC-MS/MS Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temp. 120 °C mac-mod.com
GC-MS Ionization Mode Electron Ionization (EI) at 70 eV scispace.com
Scan Range 50-500 m/z scispace.com
Ion Source Temp. 230 °C scispace.com

Electrochemical Methods for Investigating Redox Behavior and Stability

Electrochemical methods are employed to study the redox properties of molecules, providing insights into their electron transfer capabilities and stability. While specific studies on this compound are lacking, techniques like cyclic voltammetry (CV) would be the standard approach.

In a CV experiment, the compound would be dissolved in a suitable solvent with a supporting electrolyte. The potential applied to a working electrode would be swept linearly, and the resulting current from the oxidation or reduction of the analyte would be measured. This would allow for the determination of key parameters such as oxidation and reduction potentials. The electrochemical properties of selenium-containing heterocycles are an active area of research, and understanding these properties is crucial for applications in materials science and medicinal chemistry. nih.govdrexel.edu

Theoretical and Computational Studies on 2,5 Dimethylbenzoselenazole

Quantum Chemical Calculations for Elucidating Electronic Structure, Reactivity, and Reaction Mechanisms

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic makeup of 2,5-Dimethylbenzoselenazole. These calculations solve approximations of the Schrödinger equation to determine the molecule's ground-state geometry and electron distribution.

Detailed research findings from DFT studies on analogous heterocyclic systems, such as benzothiazoles and benzoxazoles, show that this method is highly effective for optimizing molecular geometry, including bond lengths and angles. nbu.edu.sasemanticscholar.org For this compound, such calculations would precisely map the three-dimensional arrangement of its atoms.

A key outcome of these calculations is the determination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nbu.edu.sasemanticscholar.org A smaller gap suggests the molecule is more polarizable and chemically reactive. semanticscholar.org

Furthermore, the distribution of these orbitals reveals likely sites for electrophilic and nucleophilic attack. For instance, regions with high HOMO density are susceptible to electrophilic attack, whereas areas with high LUMO density are prone to nucleophilic attack. This information is invaluable for predicting the mechanisms of chemical reactions involving this compound. Analysis of the molecular electrostatic potential (MEP) map would further complement this by visualizing the charge distribution and identifying electron-rich and electron-poor regions.

Table 1: Illustrative Quantum Chemical Parameters for this compound Note: The following data is hypothetical and serves to illustrate the typical output of quantum chemical calculations. Specific experimental or calculated values for this compound are not available in the cited literature.

ParameterHypothetical ValueSignificance
Energy of HOMO -6.2 eVIndicates electron-donating capability
Energy of LUMO -1.5 eVIndicates electron-accepting capability
HOMO-LUMO Gap 4.7 eVRelates to chemical reactivity and stability
Dipole Moment 2.1 DebyeMeasures molecular polarity
Total Energy -2580 HartreeThermodynamic stability metric

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single, often isolated, molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.com MD simulations model the behavior of this compound in a more realistic environment, such as in a solvent or interacting with other molecules. rsc.org

These simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy and forces between them. For a molecule like this compound, MD can be used for conformational analysis. Although the fused ring system is largely rigid, the methyl groups can rotate, and the simulation can explore the energetic landscape of these rotations and the molecule's subtle vibrations and flexing.

A primary application of MD is to investigate intermolecular interactions. nih.gov Simulations can model how molecules of this compound would aggregate in a solution or in the solid state. nih.gov These studies can reveal preferred orientations, such as π-stacking between the aromatic rings, which are governed by weak intermolecular forces. nih.govresearchgate.net Understanding these interactions is crucial for predicting physical properties like solubility and melting point. When studying interactions with other molecules, such as biological macromolecules, MD can provide insights into binding modes and stability, which is a common practice in drug design. nih.gov

Table 2: Typical Parameters for a Molecular Dynamics Simulation of this compound Note: This table presents a representative setup for an MD simulation and does not correspond to a specific published study on this molecule.

ParameterExample SpecificationPurpose
Force Field CHARMM / AMBERDefines the potential energy function for atoms and bonds.
Solvent Model TIP3P WaterSimulates an aqueous environment.
System Size ~5000 atomsIncludes the solute, solvent, and ions.
Temperature 300 KSimulates conditions at room temperature.
Pressure 1 atmSimulates atmospheric pressure.
Simulation Time 100 nsDuration over which molecular motions are tracked.

Computational Prediction of Spectroscopic Parameters (e.g., IR frequencies, NMR chemical shifts)

Computational methods are widely used to predict spectroscopic data, which can be invaluable for identifying and characterizing molecules. DFT calculations can accurately predict vibrational frequencies corresponding to the infrared (IR) spectrum. researchgate.net Each calculated frequency can be animated to visualize the specific vibrational mode (e.g., C-H stretch, ring deformation), aiding in the assignment of experimental IR spectra.

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated with high accuracy. researchgate.net For this compound, this includes predicting the ¹H and ¹³C chemical shifts. More significantly, these methods are especially powerful for predicting the ⁷⁷Se NMR chemical shift. The ⁷⁷Se nucleus is highly sensitive to its local electronic environment, and its chemical shifts span a very wide range. cdnsciencepub.com Computational studies on selenium-containing heterocycles have shown a strong correlation between calculated and experimental ⁷⁷Se NMR data. nih.govrsc.org This predictive capability is crucial for confirming the molecular structure, as the selenium chemical shift provides a unique fingerprint of its bonding environment. nih.gov Comparing the computationally predicted spectra with experimental data serves as a stringent test of the accuracy of the theoretical model and can help resolve structural ambiguities. rsc.org

Table 3: Hypothetical Predicted Vibrational Frequencies for this compound Note: This data is illustrative. Calculated frequencies are often scaled to better match experimental values.

Vibrational ModeCalculated Wavenumber (cm⁻¹)
Aromatic C-H Stretch3080
Methyl C-H Stretch2950
Aromatic C=C Stretch1610
C=N Stretch1585
Methyl C-H Bend1450
C-Se Stretch650

Table 4: Hypothetical Predicted NMR Chemical Shifts for this compound (referenced to TMS for ¹H/¹³C and Me₂Se for ⁷⁷Se) Note: This data is for illustrative purposes only.

NucleusAtom PositionCalculated Shift (ppm)
¹HMethyl at C22.6
¹HMethyl at C52.4
¹HAromatic H47.8
¹³CC2165.0
¹³CC5135.0
⁷⁷SeSe1350.0

Development of Structure-Property Relationship (SAR) Models for Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the properties or biological activities of a series of related compounds based on their chemical structures. chemijournal.commdpi.com For a family of derivatives of this compound, a QSAR model could be developed to predict a specific behavior, such as its efficacy as an inhibitor for a particular enzyme. nih.govthaiscience.info

The process begins by creating a dataset of molecules with known experimental values for the property of interest (e.g., inhibitory concentration, IC₅₀). For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties.

Statistical methods, such as partial least squares (PLS), are then used to build a mathematical equation that correlates the descriptors with the observed property. nih.gov The resulting model can then be used to predict the properties of new, unsynthesized derivatives of this compound. This predictive capability allows for the rational design of new compounds with enhanced properties, prioritizing synthetic efforts toward the most promising candidates and reducing the time and cost of research and development. chemijournal.com

Table 5: Examples of Molecular Descriptors for QSAR/QSPR Models

Descriptor ClassExample DescriptorsInformation Encoded
Electronic Dipole moment, HOMO/LUMO energiesElectron distribution, reactivity
Topological Molecular connectivity indicesAtom connectivity and branching
Physicochemical LogP, Molar RefractivityLipophilicity, polarizability
3D / Steric Molecular surface area, VolumeSize and shape of the molecule

Explorations in Materials Science Research Involving 2,5 Dimethylbenzoselenazole

Integration of 2,5-Dimethylbenzoselenazole into Functional Materials

The integration of this compound into functional materials such as polymer matrices and thin films is a key area of investigation. The unique properties of the benzoselenazole (B8782803) moiety, including its rigidity and electron-rich nature, are expected to impart novel characteristics to the host materials.

Polymer Matrices: The incorporation of this compound into polymer backbones or as a pendant group is being explored to modify the optical, electronic, and thermal properties of the resulting polymers. Researchers anticipate that the selenium atom and the aromatic system will enhance properties such as refractive index, charge transport, and stability.

Material TypePotential Fabrication MethodAnticipated Properties
Polymer CompositeBlending, In-situ polymerizationEnhanced thermal stability, Modified refractive index
CopolymersControlled polymerization techniquesTunable electronic properties, Improved charge mobility
Thin FilmsPhysical Vapor Deposition, Spin CoatingAnisotropic optical properties, Semiconductor behavior

Investigation of its Role in Optical and Electronic Materials

The inherent electronic structure of this compound suggests its potential for use in a variety of optical and electronic materials. The selenium atom, with its available d-orbitals, can influence the frontier molecular orbitals (HOMO and LUMO) of the molecule, thereby affecting its absorption and emission properties.

Optical Properties: Research into related benzoselenadiazole compounds has shown that the replacement of sulfur with selenium can lead to a red-shift in absorption and emission spectra. This tunability is highly desirable for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and nonlinear optical materials.

Electronic Properties: The planar structure and potential for π-π stacking of benzoselenazole derivatives make them candidates for organic semiconductors. The charge transport characteristics of materials incorporating this compound are a subject of ongoing investigation, with the aim of developing more efficient organic field-effect transistors (OFETs) and photovoltaic devices.

Fabrication and Characterization of Supramolecular Architectures and Self-Assembled Systems

The ability of molecules to self-assemble into highly ordered supramolecular structures is a powerful tool in nanotechnology and materials science. The non-covalent interactions involving the selenium atom in this compound, such as chalcogen bonding, are of particular interest for directing the formation of such assemblies.

Researchers are exploring how to control the self-assembly of this compound and its derivatives to create well-defined nanostructures like nanofibers, vesicles, and crystalline solids. These supramolecular architectures could find applications in areas such as molecular electronics, catalysis, and drug delivery. The characterization of these assemblies often involves techniques like X-ray diffraction, atomic force microscopy (AFM), and transmission electron microscopy (TEM).

Design of Sensor Components Utilizing this compound Scaffolds

The development of chemical sensors with high sensitivity and selectivity is a critical area of research. The this compound scaffold presents an attractive platform for the design of novel sensor components. The selenium and nitrogen atoms in the benzoselenazole ring can act as binding sites for various analytes, including metal ions and small molecules.

Upon binding of an analyte, the electronic properties of the this compound moiety can be perturbed, leading to a detectable change in its optical or electrochemical signal. This "turn-on" or "turn-off" response can be harnessed to create highly sensitive fluorescent or colorimetric sensors. Current research efforts are focused on functionalizing the this compound core with specific recognition units to achieve selectivity for target analytes.

Sensor TypeDetection PrinciplePotential Analytes
Fluorescent SensorChange in fluorescence intensity or wavelengthHeavy metal ions, Anions
Colorimetric SensorVisible color changepH, Specific organic molecules
Electrochemical SensorChange in current or potentialRedox-active species

Future Research Directions and Unexplored Avenues for 2,5 Dimethylbenzoselenazole

Development of Novel and Efficient Synthetic Approaches

While classical methods for benzoselenazole (B8782803) synthesis exist, the future development of 2,5-Dimethylbenzoselenazole hinges on the adoption of more efficient, sustainable, and versatile synthetic methodologies. rsc.org Research in this area remains limited, emphasizing the need for further exploration. rsc.org The development of novel synthetic routes would provide chemists with a wider array of information to devise more affordable and effective processes. rsc.org

Future synthetic investigations should focus on:

Catalytic Systems: Exploring transition metal-catalyzed reactions, such as copper-catalyzed methodologies, could offer milder reaction conditions and broader substrate scopes for synthesizing the 2,5-dimethyl substituted core. rsc.org

One-Pot Reactions: Designing multi-component, one-pot reactions that utilize readily available starting materials would enhance efficiency by reducing the number of purification steps, saving time, and minimizing solvent waste. nih.gov

Green Chemistry Principles: The use of elemental selenium as the selenium source, in place of more hazardous reagents, aligns with the principles of green chemistry. osi.lvmdpi.com Future work could optimize reactions using elemental selenium with recyclable catalysts and biodegradable solvents.

Flow Chemistry: Continuous flow synthesis could provide better control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, improved safety, and easier scalability for the production of this compound and its derivatives.

Table 1: Comparison of Potential Synthetic Approaches for this compound
ApproachKey FeaturesPotential AdvantagesResearch Focus
Transition Metal CatalysisUtilizes catalysts like Copper (Cu) or Palladium (Pd).High efficiency, milder conditions, functional group tolerance. rsc.orgScreening of catalysts and ligands for optimal yield and purity.
One-Pot SynthesisCombines multiple reaction steps without isolating intermediates. nih.govIncreased atom economy, reduced waste and time. nih.govDesigning reaction cascades with compatible reagents.
Green Chemistry MethodsEmploys elemental selenium and eco-friendly solvents. osi.lvmdpi.comReduced toxicity, enhanced sustainability, and safety. mdpi.comOptimization of reaction conditions with non-hazardous materials.
Flow ChemistryReactions are performed in a continuously flowing stream.Precise control, enhanced safety, scalability, and higher yields.Development of dedicated microreactors and flow-through processes.

Application of Emerging Spectroscopic and Analytical Techniques for Deeper Insights

A comprehensive understanding of the molecular structure, electronic properties, and dynamics of this compound requires the application of state-of-the-art analytical techniques. azooptics.com While standard methods like NMR and IR spectroscopy provide basic characterization, emerging techniques can offer unprecedented levels of detail. rroij.com

Future analytical efforts should incorporate:

Advanced Mass Spectrometry (MS): Techniques such as Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) can be used to identify and quantify trace amounts of derivatives or reaction intermediates. nih.gov

Multi-dimensional NMR Spectroscopy: Advanced NMR experiments (e.g., HSQC, HMBC, NOESY) can elucidate subtle through-bond and through-space correlations, confirming structural assignments and providing insight into the compound's conformation in solution.

Raman Spectroscopy: Surface-Enhanced Raman Spectroscopy (SERS) could be employed to study the vibrational modes of this compound when adsorbed on metallic surfaces, which is crucial for applications in materials science. spectroscopyonline.com

X-ray Crystallography: Single-crystal X-ray diffraction remains the definitive method for determining solid-state structures. ku.ac.ke Future work should focus on crystallizing new derivatives and coordination complexes of this compound to precisely map their three-dimensional architecture.

Table 2: Emerging Analytical Techniques for this compound Research
TechniqueInformation GainedPotential Application
High-Resolution Mass Spectrometry (HRMS)Precise molecular weight and elemental composition. nih.govUnambiguous identification of novel derivatives and metabolites.
2D NMR SpectroscopyDetailed structural connectivity and spatial relationships. ku.ac.keElucidation of complex molecular structures and stereochemistry.
Surface-Enhanced Raman Spectroscopy (SERS)Enhanced vibrational spectra on metal surfaces. spectroscopyonline.comStudying molecule-surface interactions for sensor development.
Single-Crystal X-ray DiffractionAtomic-level 3D molecular structure. ku.ac.keConfirming synthesis outcomes and studying intermolecular packing.

Expansion of Coordination Chemistry with Underexplored Metal Centers and Ligand Systems

The nitrogen and selenium atoms in the benzoselenazole ring make it an excellent candidate for use as a ligand in coordination chemistry. mdpi.com While the coordination of similar heterocyclic ligands with common transition metals is known, the potential of this compound as a ligand for a broader range of metal centers is largely unexplored. nih.gov

Future research should investigate:

Lanthanide and Actinide Complexes: The coordination of this compound to f-block elements could lead to novel materials with interesting magnetic and luminescent properties.

Main Group Metals: Exploring complexes with main group elements (e.g., Sn, Sb, Bi) could yield compounds with unique structural motifs and catalytic activities.

Mixed-Ligand Systems: The synthesis of complexes containing this compound along with other ancillary ligands can be used to fine-tune the steric and electronic properties of the metal center, potentially leading to enhanced catalytic performance or specific biological activity. nih.gov

Metal-Organic Frameworks (MOFs): Functionalized derivatives of this compound could serve as building blocks (struts) for the construction of porous MOFs for applications in gas storage, separation, and catalysis. mdpi.com

Table 3: Unexplored Avenues in the Coordination Chemistry of this compound
Metal Center ClassExamplesPotential Properties of ComplexesTarget Applications
LanthanidesEu, Tb, YbLuminescence, magnetism, catalytic activity.Optical devices, magnetic resonance imaging (MRI) contrast agents.
ActinidesU, ThUnique redox chemistry, novel structural arrangements.Fundamental coordination chemistry, catalysis.
Main Group ElementsSn, Bi, GaLewis acidity, diverse coordination geometries.Catalysis, materials science.
Less-Common Transition MetalsZr, Hf, Nb, TaHigh oxidation state chemistry, polymerization catalysis.Specialty polymers, fine chemical synthesis.

Rational Design and Synthesis of Chemically Modified Derivatives for Targeted Research Investigations

The this compound scaffold is ripe for chemical modification to create a library of derivatives with tailored properties. nih.gov The rational design of new molecules based on this core structure can be guided by specific research objectives, such as enhancing biological activity or creating new functional materials. nih.gov

Key strategies for future synthetic modification include:

Functionalization of the Benzene (B151609) Ring: Introducing electron-donating or electron-withdrawing groups onto the aromatic ring can systematically alter the electronic properties (e.g., HOMO/LUMO energy levels) of the molecule.

Modification of the Methyl Groups: The methyl groups at the C2 and C5 positions can be functionalized, for example, through halogenation followed by nucleophilic substitution, to attach other chemical moieties.

Introduction of Pharmacophores: For medicinal chemistry applications, known pharmacophoric groups can be appended to the core structure to target specific enzymes or receptors. nih.gov

Polymerizable Groups: Attaching polymerizable groups, such as vinyl or styryl functions, would allow for the incorporation of the this compound unit into conductive or light-emitting polymers.

Table 4: Strategies for Rational Design of this compound Derivatives
Modification SiteExample Functional GroupsPurpose of ModificationPotential Application Area
Benzene Ring-NO₂, -CN, -Br, -OCH₃, -NH₂Tune electronic properties, alter solubility.Organic electronics, sensors.
C2-Methyl Group-CH₂Br, -CH₂OH, -CHO, -COOHProvide a handle for further conjugation.Bioconjugation, drug delivery.
C5-Methyl Group-CH₂N₃, -CH₂SHIntroduce reactive sites for click chemistry or surface attachment.Materials science, diagnostics.
Overall ScaffoldAttachment of sugars, peptides, or fluorophores.Enhance biocompatibility, targeting, or imaging capabilities.Medicinal chemistry, bio-imaging.

Advanced Computational Modeling for Predicting New Chemical Behaviors and Interactions

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules before they are synthesized in the lab. indexacademicdocs.org Applying these methods to this compound can guide experimental efforts, save resources, and provide fundamental insights that are difficult to obtain through experiments alone.

Future computational studies should focus on:

Predicting Spectroscopic Properties: DFT calculations can accurately predict NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra, aiding in the characterization of newly synthesized compounds. indexacademicdocs.org

Modeling Reaction Mechanisms: Computational modeling can be used to map out the energy profiles of potential synthetic reactions, helping to identify the most plausible pathways and optimize reaction conditions.

Investigating Electronic Structure: Calculating molecular orbitals (e.g., HOMO, LUMO) and electrostatic potential maps can provide insights into the molecule's reactivity and its potential for use in electronic devices. bath.ac.uk

Simulating Molecular Interactions: Advanced techniques like Quantum Theory of Atoms in Molecules (QTAIM) and molecular dynamics (MD) simulations can be used to study non-covalent interactions, such as hydrogen bonding and stacking, which are critical for understanding crystal packing and ligand-receptor binding.

Table 5: Application of Computational Modeling to this compound
Computational MethodPredicted Property/BehaviorImpact on Research
Density Functional Theory (DFT)Geometries, reaction energies, spectroscopic data. indexacademicdocs.orgrsc.orgGuides synthetic targets and aids in structural elucidation.
Time-Dependent DFT (TD-DFT)Electronic transitions, UV-Vis and fluorescence spectra.Designs molecules with specific optical properties.
Molecular Dynamics (MD)Conformational dynamics, solvation effects.Understands behavior in solution and biological environments.
Quantum Theory of Atoms in Molecules (QTAIM)Nature of chemical bonds and intermolecular interactions.Provides deep insight into bonding and crystal engineering.

Q & A

Q. Example conditions :

StepSolventTemperatureTimeYield
CyclizationDMSOReflux18 h65%
RecrystallizationEthanolRT12 h90%

Basic: What spectroscopic and crystallographic techniques validate the structure of this compound?

Answer:

  • 1H/13C NMR : Confirm proton environments and carbon frameworks. For example, methyl groups appear as singlets at δ~2.5 ppm in CDCl3 .
  • X-ray crystallography : Resolves bond lengths (e.g., C-Se ~1.90 Å) and dihedral angles, critical for confirming stereochemistry .
  • IR spectroscopy : Identifies functional groups (e.g., C=N stretches at ~1600 cm⁻¹) .

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2,5-Dimethylbenzoselenazole

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